molecular formula C9H6FNO5 B13579591 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid

3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13579591
M. Wt: 227.15 g/mol
InChI Key: NXINTXOINDZMAP-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is an organic compound that features a fluorine and nitro group attached to a phenyl ring, along with a keto group on a propanoic acid backbone

Properties

Molecular Formula

C9H6FNO5

Molecular Weight

227.15 g/mol

IUPAC Name

3-(2-fluoro-4-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6FNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

NXINTXOINDZMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a fluorinated aromatic compound followed by the introduction of a keto group. One common method involves the nitration of 2-fluorophenylacetic acid to introduce the nitro group at the para position. This is followed by oxidation to form the keto group on the propanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(2-Fluoro-4-aminophenyl)-2-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its functional groups. The fluorine and nitro groups can enhance binding affinity and selectivity for certain biological targets, while the keto group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.

    6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A compound with a spirocyclic structure and similar functional groups.

Uniqueness

3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups and the propanoic acid backbone, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(2-Fluoro-4-nitrophenyl)-2-oxopropanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8FNO4
  • Molecular Weight : 225.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(C(=O)O)C1=C(C=C(C=C1)F)N+[O]

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Nitration of Fluorinated Phenols : Introduction of the nitro group onto the fluorinated aromatic ring.
  • Acylation Reactions : Utilizing acyl chlorides to introduce the oxopropanoic acid functionality.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of nitrophenoxy compounds have shown potent activity against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL . The presence of the nitro group is often essential for this biological activity, as it can enhance interaction with microbial targets.

Anticancer Activity

Compounds containing the 2-fluoro-4-nitrophenyl moiety have been investigated for their anticancer properties. Studies suggest that these compounds may induce apoptosis in cancer cell lines through various pathways, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus disrupting cellular functions.
  • Receptor Binding : The fluorinated aromatic group can enhance binding affinity to receptors, potentially leading to altered signaling pathways.

Case Study 1: Antitubercular Activity

A study on a series of nitrophenoxy compounds found that certain derivatives exhibited significant antitubercular activity against drug-resistant strains of M. tuberculosis. The compound with the best profile showed an MIC of 4 μg/mL against both sensitive and resistant strains .

CompoundMIC (μg/mL)Activity Type
3m4Antitubercular
3e64Low activity
3p64Low activity

Case Study 2: Anticancer Activity

In another study focusing on various derivatives, compounds similar in structure to this compound were tested against several cancer cell lines. Results indicated a concentration-dependent decrease in cell viability, suggesting potential use in cancer therapies .

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